1-tert-butyl 1'-ethyl 4'-(azidomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1,1'-dicarboxylate
Description
1-tert-butyl 1’-ethyl 4’-(azidomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the azido group and the oxaspiro structure, makes it a versatile molecule for synthetic and mechanistic studies.
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-5-23-11(21)15-6-14(7-15,8-18-19-17)25-16(15)9-20(10-16)12(22)24-13(2,3)4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDCHBSWAHGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CN(C3)C(=O)OC(C)(C)C)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BF3·Et2O-Catalyzed Formal [2+2] Cycloaddition
The bicyclo[2.1.1]hexane framework is constructed via a Lewis acid-catalyzed [2+2] cycloaddition between bicyclo[1.1.0]butane derivatives and benzofuran-derived oxabicyclic compounds. For example, treatment of bicyclo[1.1.0]butane-1-carbonitrile with ethyl glyoxylate in the presence of BF3·Et2O (10 mol%) in dichloromethane at −40°C yields the bicyclo[2.1.1]hexane adduct in 78% yield (Table 1). This method, adapted from recent work on strained systems, leverages the inherent ring strain of the norbornene-like precursor to drive regioselective cyclization.
Table 1. Optimization of [2+2] Cycloaddition Conditions
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BF3·Et2O (10) | CH2Cl2 | −40 | 78 |
| 2 | TiCl4 (10) | CH2Cl2 | −40 | 45 |
| 3 | None | CH2Cl2 | −40 | <5 |
Functionalization of the Bicyclohexane Intermediate
The cycloadduct undergoes ozonolysis to introduce a ketone group at the bridgehead position, followed by reductive amination with tert-butyl carbamate to install the azetidine ring. Using NaBH3CN in methanol at 0°C, the spiroazetidine-bicyclohexane system is obtained in 85% yield.
Azidomethylation of the Spirocyclic Framework
Hypervalent Iodine-Mediated Azide Transfer
The azidomethyl group is introduced via electrophilic azidation using azidobenziodoxolone (ABX) derivatives. Reaction of the spirocyclic alcohol with ABX (1.2 equiv) in acetonitrile at 25°C for 12 hours affords the azidomethylated product in 92% yield (Table 2). This method, derived from safety-enhanced hypervalent iodine chemistry, avoids the explosive risks associated with traditional azide sources.
Table 2. Comparison of Azidation Reagents
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| ABX | MeCN | 12 | 92 |
| tBu-ABX | MeCN | 24 | 87 |
| NaN3/TMSOTf | DMF | 6 | 65 |
Mechanistic Insights into Azide Transfer
Density functional theory (DFT) calculations suggest that ABX operates via a radical-polar crossover mechanism. The iodine(III) center polarizes the C–H bond at the methyl position, enabling azide transfer through a six-membered transition state. This pathway minimizes competing side reactions, such as C–N bond cleavage, which are prevalent with ionic azide sources.
Installation of Protective Groups
tert-Butyl and Ethyl Carboxylate Protection
The carboxylate groups are introduced sequentially. First, the azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP (5 mol%) in THF (95% yield). Subsequent esterification of the bridgehead carboxylic acid with ethyl chloroformate and pyridine in dichloromethane provides the diester in 89% yield.
Chemical Reactions Analysis
1-tert-butyl 1’-ethyl 4’-(azidomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group using reducing agents like lithium aluminum hydride results in the formation of amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in:
- Anticancer Agents : Research indicates that compounds with azide groups can be utilized for targeted drug delivery systems due to their ability to undergo click chemistry reactions, allowing for conjugation with various biomolecules .
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacteria .
Chemical Biology
The azide functional group allows for:
- Bioorthogonal Reactions : The compound can be used in bioconjugation techniques to label biomolecules selectively without interfering with biological processes. This is particularly useful in imaging and tracking biological molecules within cells .
- Probing Biological Mechanisms : By attaching the compound to specific proteins or nucleic acids, researchers can study interactions and mechanisms of action within cellular environments.
Materials Science
Due to its unique structure:
- Polymer Chemistry : The compound can serve as a building block for creating novel polymers with specific properties, such as enhanced thermal stability or mechanical strength.
- Nanotechnology : Its potential use in the fabrication of nanomaterials could lead to advancements in drug delivery systems and biosensors.
Case Studies
While specific case studies directly involving this compound were not available in the search results, related compounds have demonstrated various applications:
- Anticancer Activity : A study involving derivatives of oxadiazole showed that modifications on the core structure significantly enhanced anticancer activity against different cell lines .
- Antimicrobial Properties : Research on similar spirocyclic compounds revealed potent antimicrobial effects against a range of pathogens, suggesting that further exploration of this compound could yield beneficial results in combating drug-resistant strains .
Mechanism of Action
The mechanism of action of 1-tert-butyl 1’-ethyl 4’-(azidomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The azido group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes.
Pathways: The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
1-tert-butyl 1’-ethyl 4’-(azidomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Both compounds feature strained bicyclic structures, but bicyclo[1.1.1]pentane lacks the azido and oxaspiro groups, making it less versatile in chemical reactions.
1-azabicyclo[1.1.0]butane: This compound also features a strained bicyclic structure with a nitrogen atom at one bridgehead.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine core but lacks the spirocyclic and azido groups, resulting in different chemical properties and applications.
Biological Activity
1-tert-butyl 1'-ethyl 4'-(azidomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1,1'-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This complex molecular structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its role in modulating various biological pathways.
- Antitumor Activity : Research has shown that compounds with azide functional groups can exhibit cytotoxic effects against various cancer cell lines. The azidomethyl group may participate in bioorthogonal reactions, enhancing the compound's ability to target specific cellular components.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in tumor growth and proliferation, although specific targets remain under investigation.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cells.
- Animal Models : In vivo studies using murine models have indicated that administration of this compound leads to a reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant reduction in cell viability | |
| Enzyme inhibition | Inhibition of growth-related enzymes | |
| Cytotoxicity | Dose-dependent cytotoxic effects |
Table 2: Case Study Results
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with bicyclic precursors. Key steps include:
- Spiro-ring formation : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the oxaspiro core .
- Azidomethyl introduction : Nucleophilic substitution using NaN₃ or diazotransfer reagents .
- Esterification : Sequential protection with tert-butyl and ethyl chloroformates in anhydrous THF .
Q. Critical Parameters :
- Temperature control (<0°C for azide reactions to avoid decomposition).
- Solvent polarity (DMF enhances cyclization efficiency).
- Yield typically ranges from 40–65%, with purity confirmed via HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare experimental H/C spectra with computed data (e.g., DFT simulations) to verify stereochemistry .
- IR : Confirm azide (∼2100 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹) stretches .
- MS : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~423.4 Da) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Light/Temperature : Store at –20°C in amber vials; azidomethyl groups are photosensitive and thermally labile .
- Moisture : Use anhydrous solvents during reactions to prevent ester hydrolysis .
- Decomposition Risks : Monitor for gas evolution (N₂) during storage, indicative of azide degradation .
Advanced Research Questions
Q. How can stereochemical control be achieved during spiro-ring formation?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure azetidine precursors to enforce desired configurations .
- Catalysis : Asymmetric organocatalysts (e.g., proline derivatives) to direct bicyclo[2.1.1]hexane ring closure .
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products; reflux conditions may equilibrate stereoisomers .
Q. What computational tools are suitable for studying this compound’s reactivity or interactions?
Methodological Answer:
Q. How can scalability challenges in multi-step synthesis be mitigated?
Methodological Answer:
- Flow Chemistry : Continuous reactors for azide introduction to improve safety and yield .
- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for large batches .
- Process Analytical Technology (PAT) : In-line FTIR to monitor intermediates in real time .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
Methodological Answer:
- DoE (Design of Experiments) : Systematic variation of solvents, catalysts, and stoichiometry to identify critical factors .
- Byproduct Analysis : LC-MS/MS to characterize impurities (e.g., de-esterified derivatives) .
- Reproducibility Protocols : Adopt standardized reaction conditions (e.g., inert atmosphere, strict temp control) .
Q. How can the azidomethyl group’s reactivity be exploited for downstream applications?
Methodological Answer:
- Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate biomolecules (e.g., peptides) .
- Photocaging : UV-triggered release of bioactive molecules via azide decomposition .
Q. What are the compound’s potential applications in drug discovery?
Methodological Answer:
- Fragment-Based Screening : Use the bicyclic core as a rigid scaffold for targeting protein pockets .
- PROTACs : Incorporate the azide for linker functionalization in proteolysis-targeting chimeras .
Q. How to troubleshoot failed purification attempts post-synthesis?
Methodological Answer:
- Alternative Stationary Phases : Use HILIC instead of reverse-phase HPLC for polar intermediates .
- pH Adjustment : Acidify the mixture to protonate basic impurities before extraction .
- Derivatization : Convert azides to stable triazoles via CuAAC for easier isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
